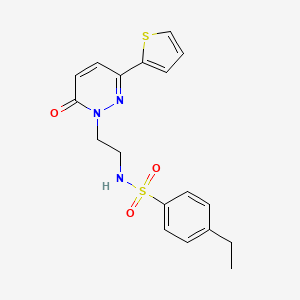

4-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-2-14-5-7-15(8-6-14)26(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-25-17/h3-10,13,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDKDWWUQUPHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Sulfonamide derivatives have been shown to possess significant anticancer properties through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth by interfering with cellular signaling pathways.

Studies suggest that modifications to sulfonamide structures can enhance cytotoxicity against various cancer cell lines, indicating that this compound may have similar potential for anticancer applications.

Anti-inflammatory Effects

Compounds like 4-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. Various studies have documented the effectiveness of these compounds in reducing inflammation.

Antimicrobial Activity

Preliminary studies indicate that this compound may disrupt bacterial quorum sensing mechanisms, leading to potential antibacterial effects. Research has shown that related sulfonamide derivatives effectively inhibit biofilm formation and bacterial growth, supporting the hypothesis that this class of compounds could be developed into new antibacterial agents.

In Vitro Studies

A series of assays demonstrated that derivatives similar to this compound exhibited significant inhibition of COX enzymes, with IC50 values indicating potent activity at low concentrations. These findings highlight the therapeutic potential of this compound in treating inflammatory conditions.

Antimicrobial Activity Studies

Further investigations evaluated the antimicrobial properties of related compounds against various bacterial strains. Results showed effective inhibition of bacterial growth and biofilm formation, suggesting possible applications in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. In general, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death. The presence of the pyridazinone and thiophene moieties may also allow for interactions with other molecular targets, potentially broadening its range of biological activities.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946341-47-5)

- Structural Differences : Replaces the ethyl group with a fluorine atom at the para position of the benzenesulfonamide ring.

- Molecular Properties : Molecular weight = 379.4 g/mol (C₁₆H₁₄FN₃O₃S₂) .

- Lipophilicity: Lower logP compared to the ethyl derivative, reducing membrane permeability but improving aqueous solubility.

- Synthetic Pathway : Likely synthesized via nucleophilic substitution or coupling reactions analogous to methods in (e.g., sulfonyl chloride intermediates).

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Structural Differences : Substitutes ethyl with a trifluoromethyl (-CF₃) group on the benzenesulfonamide.

- Molecular Properties : Trifluoromethyl increases molecular weight and steric bulk.

- Electronic Effects: Strong electron-withdrawing effect alters charge distribution, influencing interactions with hydrophobic pockets in target proteins .

Piperazine-Substituted Pyridazine Derivatives (Compounds 15–18, )

- Structural Differences : Replace the thiophene with piperazine rings (e.g., 4-chlorophenylpiperazine in Compound 15).

- Biological Activity : These compounds exhibit cytotoxicity against AGS cells (e.g., IC₅₀ = 12–35 μM), attributed to the piperazine moiety’s hydrogen-bonding capability and planar aromatic systems .

- Key Contrast : The thiophene in the target compound may enable π-π stacking with aromatic residues in enzymes, whereas piperazine derivatives rely on hydrogen bonding.

4-Butoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021027-39-3)

- Structural Differences : Features a butoxy group and pyridin-4-yl substituent instead of ethyl and thiophene.

- Impact of Substituent :

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-Ethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties and enzyme inhibition, based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₆H₁₇N₃O₃S

- Molecular Weight : 395.5 g/mol

- CAS Number : 946341-59-9

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Research has shown that compounds similar to this compound possess significant anticancer properties. For instance, derivatives containing thiophene moieties have been evaluated against several cancer cell lines, including HeLa, HCT-116, and MCF-7.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Ethyl-N-(2-(6-Oxo...) | HCT-116 | 0.5 |

| 4-Ethyl-N-(2-(6-Oxo...) | MCF-7 | 4.0 |

| 4-Ethyl-N-(2-(6-Oxo...) | HeLa | 4.5 |

These results indicate a strong correlation between the structural features of the compound and its anticancer activity, suggesting that modifications to the thiophene or pyridazine rings can enhance efficacy .

2. COX Inhibition

The compound's potential as a COX inhibitor has also been explored. Inhibitory assays have demonstrated that similar sulfonamide derivatives exhibit significant COX-2 inhibition, which is vital for anti-inflammatory effects.

| Compound | COX Inhibition (%) | Concentration (µM) |

|---|---|---|

| Sulfonamide Derivative | 47.1% | 20 |

This suggests that the sulfonamide group enhances binding affinity to COX enzymes, which may contribute to anti-inflammatory and analgesic properties .

Mechanistic Insights

The biological activity of 4-ethyl-N-(2-(6-oxo-3-(thiophen-2-y)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be attributed to its ability to interact with specific biological targets:

1. Enzyme Interaction

Studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound can effectively bind to target enzymes, modulating their activity. The interaction dynamics are crucial for understanding the pharmacodynamics of this compound .

2. Structure-Activity Relationship (SAR)

A detailed SAR analysis has indicated that the presence of both thiophene and pyridazine rings is essential for enhancing biological activity. Variations in substituents on these rings significantly affect potency against cancer cell lines and enzyme inhibition .

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzenesulfonamide derivatives were synthesized and tested for their anticancer activity. The compound bearing a thiophene moiety exhibited superior cytotoxicity compared to other derivatives, demonstrating an IC50 value of 0.5 µM against HCT-116 cells .

Case Study 2: COX Inhibition

Another study focused on evaluating the COX inhibitory activity of various benzenesulfonamide derivatives, where the compound demonstrated significant inhibition at lower concentrations compared to standard drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.